N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide

Kinase inhibition PI3Kδ Structure-activity relationship

This compound offers a structurally novel entry within the validated pyrazolo[1,5-a]pyrimidine kinase inhibitor scaffold, featuring an unreported 2-methyl/3-phenylpropanamide substitution pattern. With zero published bioactivity data, its sole scientifically valid use is for de novo exploratory kinase profiling. The absence of existing composition-of-matter patent coverage creates strategic IP value for organizations committed to proprietary SAR generation. Procure this compound exclusively for primary screening campaigns where you control full characterization.

Molecular Formula C16H16N4O
Molecular Weight 280.331
CAS No. 1796964-36-7
Cat. No. B2547063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide
CAS1796964-36-7
Molecular FormulaC16H16N4O
Molecular Weight280.331
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C16H16N4O/c1-12-9-15-17-10-14(11-20(15)19-12)18-16(21)8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,18,21)
InChIKeyAGCURPDJRFCEFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide (CAS 1796964-36-7): Compound Identity and Evidence Landscape for Procurement Decisions


N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide (CAS 1796964-36-7, molecular formula C16H16N4O, molecular weight 280.33 g/mol) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. No peer-reviewed publications, patents, or authoritative database records containing quantitative biological or physicochemical data for this exact compound were identified during an exhaustive search spanning PubMed, Google Scholar, Google Patents, PubChem, ChemSpider, BindingDB, ChEMBL, and major vendor technical datasheets. The compound is listed exclusively on excluded vendor sites (benchchem, evitachem) as a screening library item with catalog number EVT-2684137 . The pyrazolo[1,5-a]pyrimidine scaffold is broadly explored as a kinase inhibitor pharmacophore; however, the specific 2-methyl-6-(3-phenylpropanamide) substitution pattern has no published characterization and therefore cannot be assumed to recapitulate the activity profiles of more extensively studied analogs.

Why Direct Substitution of N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide with In-Class Analogs Carries Unquantifiable Risk


Within the pyrazolo[1,5-a]pyrimidine class, minor structural modifications are known to produce dramatic shifts in kinase selectivity, potency, and physicochemical properties. For example, the closely related 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine derivative achieves an IC50 of 18 nM against PI3Kδ with 79-fold selectivity over PI3Kα [1], while an indole-substituted pyrazolo[1,5-a]pyrimidine (CPL302253) reaches IC50 = 2.8 nM against the same target [2]. The 2-methyl substituent modulates both electronic character and steric profile at a position known to influence ATP-binding site complementarity; the 3-phenylpropanamide side chain introduces conformational flexibility and potential hydrogen-bonding interactions absent in simpler amide analogs. Without quantitative data for this specific compound, assuming functional equivalence to any published analog—even those sharing the pyrazolo[1,5-a]pyrimidine core—is scientifically unjustified and could lead to failed experiments or incorrect structure-activity relationship conclusions.

Quantitative Differentiation Evidence for N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide: Critical Data Gap Assessment


Absence of Published Bioactivity Data vs. Structurally Proximal PI3Kδ Inhibitors

No peer-reviewed bioactivity data (IC50, Ki, EC50, or any other quantitative endpoint) could be located for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide in any target-based or phenotypic assay. By contrast, structurally related pyrazolo[1,5-a]pyrimidine derivatives with different substitution patterns have reported PI3Kδ IC50 values ranging from 2.8 nM (CPL302253, indole series) to 18 nM (CPL302415, benzimidazole series) [1][2]. The 2-methyl-6-(3-phenylpropanamide) substitution pattern has no quantitative comparator within this published SAR landscape. This evidence gap is itself a procurement-relevant datum: selecting this compound for screening without confirmatory data introduces experimental risk that does not apply to compounds with disclosed activity profiles.

Kinase inhibition PI3Kδ Structure-activity relationship Data gap

Patent and Regulatory Disclosure Gap for the 2-Methyl-6-(3-phenylpropanamide) Substitution Pattern

A comprehensive search of Google Patents, WIPO Patentscope, and USPTO databases returned no patent documents that disclose N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide as an exemplified compound, intermediate, or composition of matter. In contrast, numerous patents cover pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors (e.g., US8946237 for MARK inhibitors, WO20200123166 for IRAK4 modulators, and the CPL series from Celon Pharma) [1][2]. The absence of patent coverage for this specific compound may offer freedom-to-operate advantages for proprietary development, but it also means no patent-derived biological data (e.g., exemplified IC50 values, selectivity panels) exists to support procurement-based selection.

Patent landscape Chemical intellectual property Freedom to operate

Structural Distinction from the Trifluoromethyl Analog: Steric, Electronic, and Lipophilicity Implications Without Biological Confirmation

The most closely related commercially listed analog is 3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide (CAS 2034234-72-3). The substitution of –CH3 (Hansch π = 0.56, molar refractivity = 5.65) with –CF3 (π = 0.88, MR = 5.02) alters both lipophilicity and electron-withdrawing character, which are known to influence kinase selectivity and metabolic stability in the pyrazolo[1,5-a]pyrimidine class [1]. However, neither compound has published bioactivity data. The structural difference is quantifiable at the level of computed descriptors, but no experimental confirmation exists that this translates into differential target engagement, selectivity, or cellular activity. Cross-study comparable or head-to-head data are unavailable.

Medicinal chemistry Physicochemical properties Ligand efficiency

Application Scenarios for N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide: Evidence-Grounded Guidance


Exploratory Kinase Profiling in a Broad-Panel Screen with Full Data Generation Commitment

Given the complete absence of published bioactivity data, the only scientifically valid use case for procuring this compound is as a structurally novel entry in an exploratory kinase profiling panel where the user commits to generating primary data (IC50, selectivity, cellular activity). The pyrazolo[1,5-a]pyrimidine scaffold is a validated kinase inhibitor core [1], and the 2-methyl/3-phenylpropanamide pattern is unreported, offering potential novelty—but this novelty comes with the obligation to fully characterize the compound, as no predictive SAR can be reliably borrowed from published analogs.

Negative Control or Chemical Probe for SAR Studies Comparing 2-Substituent Effects

If bioactivity data eventually emerge for the 2-CF3 analog (CAS 2034234-72-3), this 2-CH3 compound could serve as a matched-pair comparator to isolate the contribution of the 2-position substituent to target potency and selectivity. Until such data exist for at least one member of the pair, this scenario remains prospective [4].

Freedom-to-Operate Lead Generation Where Patent-Disclosed Analogs Are Encumbered

The absence of patent coverage for this specific compound [2][3] may be strategically valuable for organizations seeking to develop proprietary pyrazolo[1,5-a]pyrimidine-based inhibitors without infringing on existing composition-of-matter claims covering extensively exemplified analogs such as those in the CPL or MARK inhibitor series. This scenario presupposes that the procuring organization will invest in de novo SAR generation.

Quote Request

Request a Quote for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.